N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic molecule that has garnered interest in various fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of sulfonamides, characterized by the presence of sulfonyl functional groups attached to aromatic and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step procedures starting from simple precursors. The preparation usually starts with the synthesis of the tetrahydroquinoline derivative through catalytic hydrogenation of quinoline. The ethanesulfonyl group is then introduced via a sulfonation reaction using ethanesulfonyl chloride under basic conditions. The final step involves coupling the resulting intermediate with 2,4,5-trimethylbenzene-1-sulfonyl chloride under suitable conditions to yield the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic steps but optimized for larger batch sizes. Efficient catalysts, solvents, and reaction conditions are employed to maximize yield and minimize waste. Automation and continuous flow chemistry techniques are sometimes used to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions including:
Oxidation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline under controlled conditions.
Reduction: Reduction of the sulfonyl groups can lead to corresponding sulfides or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or aromatic rings.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reactions using nucleophiles like amines, alcohols, or thiols.
Major Products: These reactions lead to the formation of products such as quinoline derivatives, sulfides, amines, and substituted sulfonamides depending on the conditions and reagents used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide has significant applications across various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst or reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.
Industry: Utilized in the production of specialty chemicals and materials, and as an additive in certain formulations to enhance properties like stability and solubility.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or cellular structures. The sulfonyl groups play a crucial role in forming strong hydrogen bonds and electrostatic interactions with target sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and desired effect.
Comparison with Similar Compounds
Sulfanilamide: An early sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Furosemide: A sulfonamide derivative used as a diuretic.
This comprehensive overview should cover the essential aspects of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide, from its synthesis to its diverse applications
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-13-18(8-9-19(17)22)21-28(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVUDYVSJBHRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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